molecular formula C40H34BrNO2P2Pd B1602233 trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) CAS No. 251567-28-9

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)

Cat. No. B1602233
M. Wt: 809 g/mol
InChI Key: KYQYWUJRFOCJEW-UHFFFAOYSA-L
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Description

Trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is a chemical compound that has gained significant attention in the field of organic synthesis. The compound is widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications.

Scientific Research Applications

Catalyst in Suzuki–Miyaura Cross-Coupling

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is effectively used as a catalyst in the Suzuki–Miyaura coupling of various alkenyl tosylates with alkenyl MIDA boronates. This process benefits from the slow release conditions of MIDA boronates, enhancing reactivity, especially with less activated alkenyl tosylates (Lüthy & Taylor, 2012).

Synthesis of [2,6-Bis(2-oxazolinyl)phenyl]palladium Complexes

In the synthesis of [2,6-bis(2-oxazolinyl)phenyl]palladium (Phebox-Pd) complexes, trans-Bromo(2,6-dicarboxyphenyl)bis(triphenylphosphine)palladium, a related compound, is prepared by reacting 2-bromoisophthalic acid with Pd(PPh3)4. This yields the Phebox-Pd complexes with significant efficiency (Kimura & Uozumi, 2008).

Catalytic Activities in Sonogashira Coupling Reactions

Two palladium(II) nitroaryl complexes, including a variant of trans-bromo(bis(triphenylphosphine)palladium(II), demonstrate catalytic efficiency in Sonogashira coupling reactions. These reactions can be performed at moderate temperatures using these palladium(II) complexes as catalysts, showing significant thermal stability and emission properties (Huq et al., 2016).

In the Synthesis of rNHC Complexes

The compound is utilized in the synthesis of unique cationic carbene complexes. These complexes, involving trans-bromo(2-methyl-2,6-dihydroisoquinolin-6-ylidene)bis(triphenylphosphine)palladium(II) triflate, are synthesized through oxidative substitution and characterized by NMR and X-ray crystallographic studies (Schuster & Raubenheimer, 2006).

Preparation of β-Carbonylvinylpalladium(II) Complexes

This compound is also instrumental in the preparation of various β-carbonylvinylpalladium(II) complexes derived from 2-chlorovinyl ketones and tetrakis(triphenylphosphine)palladium(0). These complexes exhibit stability, especially those with cyclic β-carbonylvinyl groups (Onishi, Yamamoto & Hiraki, 1978).

Synthesis of Trans-(sigma-allenyl)platinum(II) and -palladium (II) Compounds

The compound plays a role in the synthesis and characterization of new trans-bis(triphenylphosphine)(o-allenyl)-platinum(II) and -palladium(II) halides. These compounds exhibit distinct molecular structures and isomerization properties (Wouters et al., 1994).

As a Precatalyst for Suzuki Cross-Coupling

It serves as a precatalyst in Suzuki cross-coupling reactions. Its role is vital in the efficient synthesis of cross-coupled products, showcasing its stability and reactivity under various conditions (Fairlamb et al., 2004).

properties

IUPAC Name

bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQYWUJRFOCJEW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34BrNO2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Lüthy, RJK Taylor - Tetrahedron Letters, 2012 - Elsevier
A practical procedure for the palladium-catalysed Suzuki–Miyaura coupling of various alkenyl tosylates with alkenyl MIDA boronates has been developed. Commercially available trans-…
Number of citations: 17 www.sciencedirect.com
AR Burns, GD McAllister, SE Shanahan… - Angewandte …, 2010 - Wiley Online Library
Given the recent increase in bacterial resistance, the search for new and more effective antibiotics is an ever-pressing concern. The polyketide-derived natural products (+)-…
Number of citations: 54 onlinelibrary.wiley.com
AM Kearney, A Landry-Bayle, L Gomez - Tetrahedron Letters, 2010 - Elsevier
The direct benzylation of indole 2-boronic acid can be efficiently achieved using trans-PdBr(N-Succ)(PPh 3 ) 2 , alleviating the need for strong bases or toxic organotin reagents. Under …
Number of citations: 18 www.sciencedirect.com
J Bray - 2016 - etheses.whiterose.ac.uk
This thesis describes the use of in situ infrared spectroscopy to investigate the kinetics and mechanism of Pd-catalysed arylcyanation. These studies probe the formation of small Pd …
Number of citations: 2 etheses.whiterose.ac.uk
P Lassalas, B Gay, C Lasfargeas… - Journal of medicinal …, 2016 - ACS Publications
The replacement of a carboxylic acid with a surrogate structure, or (bio)-isostere, is a classical strategy in medicinal chemistry. The general underlying principle is that by maintaining the …
Number of citations: 213 pubs.acs.org
RJK Taylor - Tetrahedron, 2021 - Elsevier
This article gives a personal overview of a research career lasting from 1970 at the University of Sheffield to 2020 at the University of York with stops at Syntex California, University …
Number of citations: 5 www.sciencedirect.com

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